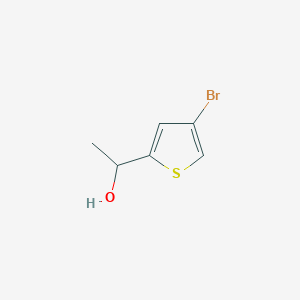

1-(4-Bromothiophen-2-yl)ethan-1-ol

説明

1-(4-Bromothiophen-2-yl)ethan-1-ol is a brominated thiophene derivative featuring an ethanol moiety at the 2-position of the heterocyclic ring. Its molecular formula is C₆H₇BrOS, with a molecular weight of 207.09 g/mol (calculated from structural analogs in ). The compound’s structure combines the electron-rich thiophene ring with a polar hydroxyl group, enabling diverse reactivity in cross-coupling reactions, hydrogen bonding, and catalytic transformations.

特性

IUPAC Name |

1-(4-bromothiophen-2-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrOS/c1-4(8)6-2-5(7)3-9-6/h2-4,8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPTFBIIZOCHASS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CS1)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of 1-(4-Bromothiophen-2-yl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-bromo-2-thiophenecarboxaldehyde with methyllithium in anhydrous ethyl ether at low temperatures (-70°C to -60°C) under an argon atmosphere . The reaction mixture is then hydrolyzed with a saturated ammonium chloride solution and extracted with ether to obtain the desired product with a high yield of 98.5% .

化学反応の分析

1-(4-Bromothiophen-2-yl)ethan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form the corresponding carboxylic acid.

Reduction: The bromine atom can be reduced to form the corresponding thiophene derivative.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . The major products formed from these reactions depend on the specific reagents and conditions used.

科学的研究の応用

1-(4-Bromothiophen-2-yl)ethan-1-ol has several scientific research applications:

作用機序

The mechanism of action of 1-(4-Bromothiophen-2-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, while the bromine atom can undergo substitution reactions to form biologically active derivatives . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

類似化合物との比較

Comparison with Structural Analogs

Functional Group Variations

a. 1-(Thiophen-2-yl)ethan-1-ol (C₆H₈OS, 128.19 g/mol)

- Key Difference : Lacks the 4-bromo substituent.

- Impact : The absence of bromine reduces molecular weight (128.19 vs. 207.09 g/mol) and alters electronic properties. The thiophene ring’s electron density is higher, favoring electrophilic substitutions at the 5-position rather than the 4-position (as in the brominated analog) .

- Applications: Used in synthesizing non-halogenated heterocyclic alcohols for agrochemicals ().

b. 1-(4-Bromophenyl)ethan-1-one (C₈H₇BrO, 199.05 g/mol)

- Key Difference : Replaces the thiophene ring with a bromophenyl group and the hydroxyl group with a ketone.

- Impact : The ketone group increases electrophilicity, enabling nucleophilic additions (e.g., Grignard reactions), while the bromophenyl moiety directs Suzuki-Miyaura couplings. The thiophene analog’s sulfur atom enhances π-π stacking in materials science applications .

Substituent Position and Halogen Effects

a. 2-{[(4-Bromothiophen-2-yl)methyl]amino}ethan-1-ol hydrochloride (C₇H₁₁BrClNOS, 288.65 g/mol)

- Key Difference: Incorporates an aminoethanol side chain.

- Impact: The amino group enables hydrogen bonding and coordination to metal catalysts (e.g., nickel or palladium), useful in asymmetric catalysis (). The bromothiophene core retains halogen-bonding capabilities for targeting enzyme active sites .

b. (1S)-2-Bromo-1-[4-(4-bromophenyl)phenyl]ethan-1-ol (C₁₄H₁₂Br₂O, 356.05 g/mol)

- Key Difference : Features a biphenyl backbone and vicinal bromine.

- Impact: The biphenyl system increases steric bulk and π-conjugation, relevant in liquid crystal or polymer synthesis. The vicinal bromine enhances diastereoselectivity in elimination reactions compared to the monobromo thiophene analog .

Physicochemical Properties and Reactivity

Table 1: Comparative Physicochemical Data

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Reactivity Highlights |

|---|---|---|---|---|

| 1-(4-Bromothiophen-2-yl)ethan-1-ol | C₆H₇BrOS | 207.09 | -OH, 4-Br-thiophene | Suzuki coupling, hydrogen bonding |

| 1-(Thiophen-2-yl)ethan-1-ol | C₆H₈OS | 128.19 | -OH, thiophene | Electrophilic substitution |

| 1-(4-Bromophenyl)ethan-1-one | C₈H₇BrO | 199.05 | -COCH₃, 4-Br-phenyl | Nucleophilic addition, cross-coupling |

| 2-{[(4-Bromothiophen-2-yl)methyl]amino}ethan-1-ol·HCl | C₇H₁₁BrClNOS | 288.65 | -NH-, -OH, 4-Br-thiophene | Asymmetric catalysis, metal coordination |

Key Observations :

- The bromine atom in this compound increases lipophilicity (clogP ≈ 2.1 vs. 1.3 for non-brominated analog) , enhancing membrane permeability in drug candidates.

- The hydroxyl group enables esterification or oxidation to ketones (e.g., via Jones reagent), contrasting with pre-existing ketones in analogs like 1-(4-Bromophenyl)ethan-1-one .

Research Findings and Trends

- Catalytic Hydrogenation : highlights the reduction of ketones to alcohols under nickel catalysis, a method applicable to synthesize this compound from its ketone precursor .

- DFT Studies : ’s computational models predict stereochemical outcomes in alcohol derivatives, guiding asymmetric synthesis of the target compound .

生物活性

1-(4-Bromothiophen-2-yl)ethan-1-ol, an organic compound characterized by a bromine atom attached to a thiophene ring and a hydroxyl group, has garnered attention in recent years for its potential biological activities. With the molecular formula and a molecular weight of 207.09 g/mol, this compound is being investigated for applications in medicinal chemistry and materials science due to its unique chemical properties.

The compound's structure allows it to participate in various chemical reactions, including nucleophilic substitutions and oxidation processes. The presence of the hydroxyl group enhances its reactivity with biological molecules, while the bromine atom can serve as a leaving group in transformations.

Biological Activities

Research has indicated that this compound exhibits several notable biological activities:

1. Antimicrobial Properties

Preliminary studies suggest that this compound possesses significant antimicrobial activity. It has been evaluated against various bacterial strains, demonstrating potential effectiveness in inhibiting growth. The mechanism appears to involve interaction with microbial enzymes or cellular components, disrupting normal functions.

2. Anticancer Potential

The compound has also shown promise in anticancer research. It is believed to induce apoptosis in cancer cells through mechanisms involving DNA interaction and modulation of specific signaling pathways. This suggests that it may act as a chemotherapeutic agent, although further studies are needed to elucidate its precise mechanisms of action .

3. Interaction with Biological Targets

Studies have focused on the binding affinity of this compound to various biological targets, including enzymes involved in metabolic pathways. Its interactions may lead to modulation of enzyme activity or disruption of cellular processes, indicating its potential as a lead compound for drug development.

The biological activity of this compound is largely attributed to its functional groups. The hydroxyl group can form hydrogen bonds with biological macromolecules, enhancing its selectivity towards specific targets. The bromine atom's ability to undergo substitution reactions further contributes to the formation of biologically active derivatives .

Case Studies

Several studies have documented the biological effects of this compound:

Case Study 1: Antimicrobial Activity Assessment

In vitro assays demonstrated that this compound exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, revealing effective concentrations comparable to established antibiotics .

Case Study 2: Cancer Cell Line Studies

In a study involving various cancer cell lines (e.g., MCF-7 breast cancer cells), treatment with this compound resulted in reduced cell viability and induced apoptotic markers. Flow cytometry analysis confirmed increased rates of apoptosis, suggesting that it could be further developed as an anticancer agent .

Data Summary

| Biological Activity | Observed Effect | Methodology |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | MIC assays against bacterial strains |

| Anticancer | Induction of apoptosis | Cell viability assays on cancer cell lines |

| Enzyme Interaction | Modulation of enzyme activity | Binding affinity studies |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。